molecular formula C21H19N5O5S B5451029 4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-6-nitrophenol

4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-6-nitrophenol

Cat. No.: B5451029
M. Wt: 453.5 g/mol
InChI Key: ZDBAFUIZTULTSK-UHFFFAOYSA-N
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Description

The compound “4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxy-6-nitrophenol” is a complex organic molecule. It belongs to the class of 1,2,4-triazine derivatives . These are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . The compound has a molecular formula of C20H16N4O3S .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazine derivatives is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The specific molecular structure of the requested compound is not available in the retrieved sources.

Properties

IUPAC Name

2-ethoxy-6-nitro-4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O5S/c1-3-9-32-21-23-20-17(24-25-21)13-7-5-6-8-14(13)22-19(31-20)12-10-15(26(28)29)18(27)16(11-12)30-4-2/h3,5-8,10-11,19,22,27H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBAFUIZTULTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2NC3=CC=CC=C3C4=C(O2)N=C(N=N4)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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